2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester
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Overview
Description
2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester is a complex organic compound with a unique structure that includes a benzo[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester involves multiple steps. One common method includes the reaction of 2,2,2-trichloro-1-isobutyrylamine with ethylamine to form an intermediate, which is then reacted with 4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester under specific conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trichloro-1-(3-methylbenzoylamino)-ethylamino)-benzoic acid methyl ester
- 2-(2,2,2-Trichloro-1-tetradecanoylamino-ethylamino)-benzoic acid methyl ester
Uniqueness
Compared to similar compounds, 2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester is unique due to its specific structural features, which may confer distinct chemical and biological properties. These unique properties can make it more suitable for certain applications, such as specific therapeutic uses or specialized industrial processes .
Properties
Molecular Formula |
C16H21Cl3N2O3S |
---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H21Cl3N2O3S/c1-8(2)12(22)20-15(16(17,18)19)21-13-11(14(23)24-3)9-6-4-5-7-10(9)25-13/h8,15,21H,4-7H2,1-3H3,(H,20,22) |
InChI Key |
IDAFCHSLEMRJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Origin of Product |
United States |
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